1,2,3-Thiadiazol-4-ylmethanamine

Übersicht

Beschreibung

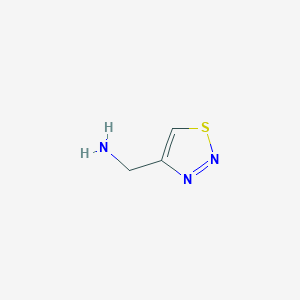

1,2,3-Thiadiazol-4-ylmethanamine is a useful research compound. Its molecular formula is C3H5N3S and its molecular weight is 115.16 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 115.02041835 g/mol and the complexity rating of the compound is 58.1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

Similar compounds, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been reported to possess significant pharmacological activity as anticancer, antimicrobial, analgesic and anti-inflammatory agents .

Mode of Action

It’s worth noting that a related compound, a chalcone derivative containing 1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole, was found to disrupt membrane integrity against phomopsis sp, a type of fungus . This suggests that 1,2,3-Thiadiazol-4-ylmethanamine might interact with its targets in a similar manner, leading to disruption of cellular processes.

Biochemical Pathways

The disruption of membrane integrity, as observed in related compounds, suggests that it may interfere with cellular homeostasis and energy production pathways .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for related compounds .

Result of Action

Based on the observed antifungal activities of related compounds, it can be inferred that this compound may lead to the disruption of cellular processes, potentially resulting in cell death .

Action Environment

It’s worth noting that the 1,2,3-thiadiazole ring is sensitive to the action of bases . This suggests that the compound’s action and stability could be influenced by the pH of its environment.

Biochemische Analyse

Biochemical Properties

Thiadiazole derivatives have been reported to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties

Cellular Effects

Some thiadiazole derivatives have been reported to exhibit cytotoxic activity on human tumor cell lines

Biologische Aktivität

1,2,3-Thiadiazol-4-ylmethanamine is a member of the thiadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic properties, including antimicrobial, anticancer, anti-inflammatory, and antiviral effects. This article aims to compile detailed research findings on the biological activity of this compound, supported by case studies and data tables.

Chemical Structure and Properties

This compound contains a five-membered ring structure with sulfur and nitrogen atoms that contribute to its unique reactivity and biological interactions. The presence of the thiadiazole ring enhances its ability to interact with various biological targets.

Antimicrobial Activity

Thiadiazole derivatives have shown promising antimicrobial properties. For instance, studies indicate that certain derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for selected derivatives demonstrate their effectiveness:

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| This compound | 64 | Escherichia coli |

This data suggests that modifications in the thiadiazole structure can enhance antimicrobial potency .

Anticancer Activity

Research has highlighted the anticancer potential of 1,2,3-thiadiazole derivatives. For example, a study demonstrated that these compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The following table summarizes key findings:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | 15 | Apoptosis induction |

| This compound | A549 | 12 | Inhibition of cell proliferation |

The anticancer activity is attributed to the ability of these compounds to inhibit critical enzymes involved in cell growth and survival pathways .

Anti-inflammatory Activity

The anti-inflammatory effects of thiadiazole derivatives have been documented in various studies. These compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). For instance:

| Compound | Inhibition (%) | Target |

|---|---|---|

| This compound | 70% | COX-2 |

| This compound | 65% | TNF-alpha |

Such findings indicate that these compounds could be potential candidates for treating inflammatory diseases .

Case Study 1: Anticancer Efficacy

In a recent study published in Frontiers in Chemistry, researchers synthesized several derivatives of this compound and evaluated their anticancer activity against various cell lines. The results indicated that one specific derivative had an IC50 value lower than that of standard chemotherapeutics used for breast cancer treatment. This highlights the potential of thiadiazole derivatives as effective anticancer agents .

Case Study 2: Antimicrobial Screening

Another study focused on the antimicrobial properties of thiadiazole derivatives against resistant strains of bacteria. The findings showed that modifications in the side chains significantly enhanced antibacterial activity compared to traditional antibiotics. This suggests a promising avenue for developing new antimicrobial agents based on the thiadiazole scaffold .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

The 1,2,3-thiadiazole framework is recognized for its significant antimicrobial properties. Research indicates that derivatives of thiadiazole compounds can exhibit potent antibacterial and antifungal activities. For instance, a study highlighted the efficacy of 2-amino-1,3,4-thiadiazole derivatives against various pathogenic microorganisms responsible for serious infections such as tuberculosis and malaria .

Key Findings:

- Antibacterial Activity: Some derivatives demonstrated strong activity against Gram-positive bacteria like Bacillus anthracis and Bacillus cereus, while showing moderate effects against Gram-negative strains .

- Antifungal Activity: The compounds were also effective against fungi such as Candida albicans, indicating a broad spectrum of action .

Anticancer Properties

The anticancer potential of 1,2,3-thiadiazol-4-ylmethanamine derivatives has been extensively studied. These compounds have shown promise in inhibiting the growth of various cancer cell lines through different mechanisms.

Case Studies:

- A series of 2-amino-1,3,4-thiadiazole derivatives were evaluated for their cytotoxic effects on human cancer cell lines. Some compounds exhibited significant inhibition rates comparable to established chemotherapeutics .

- The incorporation of additional functional groups into the thiadiazole structure has been linked to enhanced anticancer activity, suggesting that structural modifications can lead to improved therapeutic profiles .

Neuropharmacological Applications

Recent studies have also explored the neuropharmacological effects of thiadiazole derivatives. These compounds have been investigated for their potential as anxiolytic and antidepressant agents.

Research Insights:

- Certain 1,2,3-thiadiazole derivatives have shown promise in modulating neurotransmitter levels, which could be beneficial in treating anxiety and depression .

- The mechanism of action may involve the inhibition of specific enzymes related to neurotransmitter breakdown, thus increasing their availability in the synaptic cleft .

Synthesis and Structural Modifications

The synthesis of this compound and its derivatives has been achieved through various chemical methods. Researchers have focused on optimizing synthetic routes to enhance yield and purity.

Synthesis Techniques:

- Transition-metal-free methods have been developed for synthesizing thiadiazole derivatives efficiently .

- The use of different starting materials allows for the creation of a library of compounds with varied biological activities .

Summary Table of Applications

Eigenschaften

IUPAC Name |

thiadiazol-4-ylmethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3S/c4-1-3-2-7-6-5-3/h2H,1,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJIAPFQLVZPUQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=NS1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401304839 | |

| Record name | 1,2,3-Thiadiazole-4-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401304839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152513-90-1 | |

| Record name | 1,2,3-Thiadiazole-4-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=152513-90-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3-Thiadiazole-4-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401304839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.